molecular formula C10H10ClNO3 B13119893 (S)-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride

(S)-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride

Cat. No.: B13119893
M. Wt: 227.64 g/mol
InChI Key: ASWNMJDSHOAUIG-QMMMGPOBSA-N
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Description

(S)-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromane ring system substituted with an amino group, a chlorine atom, and a carboxylic acid group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the chromane ring system, followed by the introduction of the amino and chlorine substituents. The carboxylic acid group is then added through a series of reactions involving oxidation and hydrolysis. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

(S)-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-amino-8-chlorochromane-6-carboxylicacid: Lacks the hydrochloride salt, which may affect its solubility and stability.

    ®-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride: The enantiomer of the compound, which may have different biological activities.

    4-amino-8-chlorochromane-6-carboxylicacid: Lacks the stereochemistry, which can influence its interactions with biological targets.

Uniqueness

(S)-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can enhance its solubility and stability. These properties make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

(4S)-4-amino-8-chloro-3,4-dihydro-2H-chromene-6-carboxylic acid

InChI

InChI=1S/C10H10ClNO3/c11-7-4-5(10(13)14)3-6-8(12)1-2-15-9(6)7/h3-4,8H,1-2,12H2,(H,13,14)/t8-/m0/s1

InChI Key

ASWNMJDSHOAUIG-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2Cl)C(=O)O

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Cl)C(=O)O

Origin of Product

United States

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